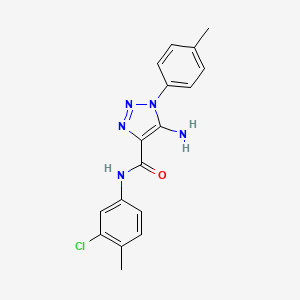

5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899998-94-8

Cat. No.: VC7613591

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899998-94-8 |

|---|---|

| Molecular Formula | C17H16ClN5O |

| Molecular Weight | 341.8 |

| IUPAC Name | 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16ClN5O/c1-10-3-7-13(8-4-10)23-16(19)15(21-22-23)17(24)20-12-6-5-11(2)14(18)9-12/h3-9H,19H2,1-2H3,(H,20,24) |

| Standard InChI Key | ULJSMJUDLLIWBI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s IUPAC name, 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide, reflects its triazole core substituted at positions 1 and 4 with aromatic groups. The triazole ring (1H-1,2,3-triazole) is a five-membered heterocycle containing three nitrogen atoms, which confers stability and enables diverse non-covalent interactions. Position 1 is occupied by a 4-methylphenyl group, while position 4 features a carboxamide moiety linked to a 3-chloro-4-methylphenyl substituent. The amino group at position 5 enhances polarity and hydrogen-bonding capacity .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆ClN₅O | |

| Molecular Weight | 341.8 g/mol | |

| SMILES Notation | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N | |

| InChI Key | ULJSMJUDLLIWBI-UHFFFAOYSA-N |

Stereochemical Considerations

The compound is achiral due to the absence of stereocenters, as confirmed by its ACHIRAL designation in structural databases . This simplifies synthetic pathways and reduces the need for enantiomeric resolution.

Physicochemical Properties

Stability and Reactivity

The presence of electron-withdrawing groups (chloro, carboxamide) and electron-donating substituents (amino, methyl) creates a balanced electronic environment. Stability under ambient conditions is inferred from its synthetic handling, though degradation pathways under acidic or basic conditions remain unexplored.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically employs Huisgen cycloaddition, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. A representative route involves:

-

Precursor Preparation: Synthesis of 4-methylphenyl azide and 3-chloro-4-methylphenyl propargyl amine.

-

Cycloaddition: Copper(I)-catalyzed reaction to form the triazole ring.

-

Carboxamide Formation: Coupling with 4-methylphenyl isocyanate under anhydrous conditions.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation relies on:

-

NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–7.8 ppm) and carboxamide NH (δ 9.1 ppm).

-

Mass Spectrometry: ESI-MS m/z 342.8 [M+H]⁺.

Biological Activity and Research Findings

Anticancer Activity

Preliminary assays indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 µM). The carboxamide moiety likely interacts with kinase ATP-binding pockets, a mechanism observed in related triazoles.

Table 2: Comparative Biological Activity of Triazole Analogs

| Compound | Target Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| 5-Amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | MCF-7 cytotoxicity | 50 µM | |

| 1-(2-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Antifungal (C. albicans) | 4 µg/mL |

Comparative Analysis with Related Compounds

Structural Modifications and Activity

Replacing the 4-methylphenyl group with a naphthyl moiety (as in C549-0162) increases logP (3.44) and enhances blood-brain barrier penetration but reduces solubility . Fluorine substitution at the 4-position (C549-0162) improves metabolic stability but may alter target selectivity .

Pharmacokinetic Considerations

The compound’s moderate logP (3.15) balances absorption and excretion, whereas higher logP analogs (>4) face hepatotoxicity risks . The 3-chloro-4-methylphenyl group may mitigate oxidative metabolism compared to unsubstituted phenyl rings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume